N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide
Overview
Description
N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide, also known as AIPH or Hydrazide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AIPH is a hydrazide derivative that has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide is not fully understood. However, it has been proposed that N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide exerts its biological activities through the inhibition of key enzymes and proteins involved in various cellular processes. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a crucial role in the inflammatory response. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been found to exhibit significant biochemical and physiological effects. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been found to exhibit antimicrobial activity against various bacterial and fungal strains. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has also been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has several advantages for lab experiments. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide is a stable compound that can be easily synthesized and purified. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide is also soluble in organic solvents, which makes it easy to dissolve in various solutions. However, N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has some limitations for lab experiments. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide is a hydrazide derivative, which makes it potentially toxic and hazardous to handle. Therefore, precautions must be taken when handling N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide in the lab.
Future Directions
There are several future directions for the research on N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide. One potential direction is the development of new drugs based on N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide for the treatment of various diseases. Another potential direction is the investigation of the mechanism of action of N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide to better understand its biological activities. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide could provide valuable information for its potential clinical applications.
Conclusion
In conclusion, N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide, also known as N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide or Hydrazide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been widely studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide, including the development of new drugs based on N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide and the investigation of its mechanism of action.
Scientific Research Applications
N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been found to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities. In medicinal chemistry, N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been used as a lead compound for the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-[(2-iodobenzoyl)amino]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN3O3/c1-10(21)11-5-4-6-12(9-11)18-16(23)20-19-15(22)13-7-2-3-8-14(13)17/h2-9H,1H3,(H,19,22)(H2,18,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYDLNZUIWFIPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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